3-Aminotetrahydrofuran-3-carboxylic acid

Description

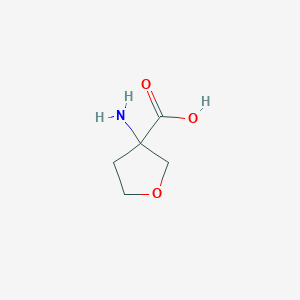

Structure

3D Structure

Properties

IUPAC Name |

3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337608 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-55-5 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 3-Aminotetrahydrofuran-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotetrahydrofuran-3-carboxylic acid is a constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold allows for the precise positioning of the amino and carboxylic acid functionalities, making it a valuable building block for creating conformationally restricted peptides and small molecule drugs. This structural feature can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and quantitative data.

Core Synthetic Strategies

Two principal enantioselective strategies have emerged for the synthesis of this compound, starting from readily available chiral precursors:

-

From L-Aspartic Acid: This route leverages the inherent chirality of L-aspartic acid to construct the (S)-enantiomer of the target molecule through a multi-step sequence involving protection, reduction, cyclization, and deprotection.

-

From (R)-Tetrahydrofuran-3-carboxylic Acid: This approach utilizes a chiral starting material that already contains the tetrahydrofuran core, simplifying the synthesis to a two-step amidation and subsequent Hofmann degradation to yield (R)-3-aminotetrahydrofuran, which can be further carboxylated.

The following sections provide a detailed examination of these synthetic pathways, including experimental procedures and associated data.

Synthesis Starting from L-Aspartic Acid

This synthetic pathway constructs the (S)-enantiomer of 3-aminotetrahydrofuran hydrochloride through a six-step process.[1]

Overall Synthetic Workflow

Caption: Workflow for the synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride.

Experimental Protocols and Data

Step 1: Acylation of L-Aspartic Acid

This step protects the amino group of L-aspartic acid.

-

Protocol: In a reaction vessel, 214g of water is added, followed by the addition of sodium hydroxide (48g, 1.175 mol) and L-aspartic acid (30g, 0.225 mol) with stirring until dissolved.[1] A solution of benzoyl chloride (31.6g, 0.225 mol) in toluene (64.7g) is added dropwise along with phosphoric acid (115.5g, 1.01 mol).[1] The reaction is allowed to proceed for 2 hours. After standing, the layers are separated, and the aqueous layer's pH is adjusted to 2-3 with 36% hydrochloric acid (62.5g, 0.616 mol), followed by stirring for 3 hours.[1] The resulting precipitate is collected by suction filtration, washed, and dried to yield (S)-2-benzoyl-aspartic acid.[1]

| Parameter | Value | Reference |

| Yield | 89.5% | [1] |

| Purity | 99.7% | [1] |

Step 2: Esterification

The carboxylic acid groups are converted to methyl esters.

-

Protocol: To a 5000 mL reaction flask, methanol (3880g) and (S)-2-benzoyl-aspartic acid (220g, 0.928 mol) are added and cooled to 22°C with stirring.[1] Acetyl chloride (181.7g, 2.257 mol) is added dropwise, and the reaction is maintained for 3 hours.[1] Solid sodium bicarbonate (261.8g, 3.117 mol) is then added to neutralize the mixture. The solution is filtered, and the filtrate is concentrated. Ethyl acetate (240g) and petroleum ether (480g) are added, and the mixture is stirred at 5°C for 2 hours. The product is collected by suction filtration and dried.[1]

| Parameter | Value | Reference |

| Yield | 94% | [1] |

| Purity | 99.7% | [1] |

Steps 3-6: Reduction, Cyclization, Hydrolysis, and Salification

Detailed experimental protocols for these subsequent steps are not fully elucidated in the provided source. The general transformation involves the reduction of the ester groups to alcohols, followed by acid-catalyzed cyclization to form the tetrahydrofuran ring, hydrolysis of the protecting group, and final conversion to the hydrochloride salt.

Synthesis Starting from (R)-Tetrahydrofuran-3-carboxylic Acid

This efficient two-step synthesis produces (R)-3-aminotetrahydrofuran.

Overall Synthetic Workflow

Caption: Workflow for the synthesis of (R)-3-Aminotetrahydrofuran.

Experimental Protocols and Data

Step 1: Amidation

The carboxylic acid is converted to a primary amide.

-

Protocol: (R)-3-formic acid tetrahydrofuran (58.1g, 0.5 mol) is dissolved in 200 mL of dichloromethane.[2] Triethylamine (5 mL) is added, and the mixture is cooled in an ice-salt bath. Thionyl chloride (89.3g, 0.75 mol) is added, and the mixture is stirred for 30 minutes. The solvent is removed under reduced pressure.[2] 25% aqueous ammonia (56.1 mL) is added, and the reaction proceeds at room temperature for 2 hours. The solvent is filtered off, and the product is washed with water until neutral and then dried.[2]

| Parameter | Value | Reference |

| Yield | 95.0% | [2] |

| Purity | 99.8% | [2] |

Step 2: Hofmann Degradation

The amide is converted to the corresponding amine with the loss of the carbonyl group.

-

Protocol: Sodium hydroxide (24.0g, 0.6 mol) and a 12% sodium hypochlorite solution (249.0g, 0.4 mol) are mixed and cooled to 0°C.[2] (R)-3-formamide tetrahydrofuran (23.0g, 0.2 mol) is added, and the mixture is stirred for 30 minutes, then heated to 65°C and stirred for 1 hour. After cooling to room temperature, the product is extracted with dichloromethane. The organic phase is washed with water until neutral, dried with anhydrous sodium sulfate, and the solvent is evaporated. The crude product is recrystallized from ethyl acetate.[2]

| Parameter | Value | Reference |

| Yield | 81.6% | [2] |

| Purity | 99.1% | [2] |

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. The constrained nature of the tetrahydrofuran ring system imparts a degree of conformational rigidity that can be advantageous in designing ligands with high affinity and selectivity for their biological targets.

Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated for their potential as:

-

Factor Xa Inhibitors: Substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides have been synthesized and evaluated for their anticoagulant properties.

-

Beta-Secretase (BACE1) Inhibitors: The constrained amino acid scaffold can be incorporated into inhibitors of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.

The incorporation of this moiety into drug candidates can influence key pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Conclusion

The synthesis of this compound can be achieved through multiple enantioselective routes, with the choice of starting material dictating the overall strategy. The methods outlined in this guide, derived from patent literature, provide a solid foundation for the laboratory-scale preparation of this important chiral building block. The unique structural and conformational properties of this compound continue to make it a valuable tool for medicinal chemists and drug development professionals in the design of novel therapeutics. Further research into optimizing these synthetic routes and exploring new applications for this versatile scaffold is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Aminotetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic amino acid analog of significant interest in medicinal chemistry and drug discovery. This document collates available data on its structural and chemical characteristics, supported by experimental considerations for its synthesis and analysis.

Core Physicochemical Properties

This compound (CAS No: 125218-55-5) is a non-proteinogenic amino acid with a constrained tetrahydrofuran ring. This structural feature imparts unique conformational properties that are valuable in the design of bioactive molecules.[1][2][3] Its molecular formula is C₅H₉NO₃, with a corresponding molecular weight of 131.13 g/mol .[1][2]

A summary of its key physicochemical parameters is presented in the table below. It is important to note that while some experimental data for derivatives are available, certain properties of the parent compound are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| CAS Number | 125218-55-5 | PubChem[1][2] |

| Boiling Point | 289 °C (Predicted) | ChemWhat[3] |

| Density | 1.337 g/cm³ (Predicted) | ChemWhat[3] |

| pKa (acidic) | 2.13 ± 0.20 (Predicted) | ChemicalBook |

| XLogP3-AA | -3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Melting Point | Not available | |

| Solubility | Solid | CymitQuimica[4] |

Experimental Protocols

Synthesis of this compound Derivatives

While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, patent literature describes the synthesis of its derivatives, which provides insight into potential synthetic strategies.[5] A general approach involves the use of protected precursors and cyclization reactions. The synthesis of related tetrahydrofuran structures often utilizes starting materials like cis-butene-1,4-diol and employs reactions such as the redox-relay Heck reaction.[6] A plausible synthetic workflow for a derivative is outlined below.

A common method for the amidation of carboxylic acids, which could be applicable in the synthesis of derivatives, involves the use of a coupling agent like B(OCH₂CF₃)₃.[7] The reaction typically proceeds by mixing the carboxylic acid and amine in a suitable solvent, such as anhydrous toluene, followed by the addition of a catalyst and heating.[8] Purification is often achieved through extraction and column chromatography.[8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the characterization and purity assessment of this compound and its derivatives.

Chiral Separation: For enantiomeric separation, a chiral HPLC column is employed. A patent for a derivative of this compound describes a method using a DAICEL AD-H 250mm x 4.6mm chiral column.[5]

General HPLC Analysis: For general analysis of carboxylic acids, reversed-phase HPLC is commonly used. A typical method would involve a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile or tetrahydrofuran, with UV detection.[9] Due to the polar nature of the amino acid, a mixed-mode column (HILIC, cation-exchange, anion-exchange) can also be effective.[10]

The following diagram illustrates a typical analytical workflow for HPLC analysis.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated as inhibitors of Factor Xa, a key enzyme in the coagulation cascade, suggesting their potential as antithrombotic agents.[5] The constrained cyclic structure of the tetrahydrofuran ring can help to position key functional groups for optimal interaction with biological targets.

While a specific signaling pathway for the parent molecule is not well-defined in the public domain, its role as a scaffold in drug design is significant. The general importance of carboxylic acid moieties in pharmaceuticals lies in their ability to form strong interactions with protein targets, such as salt bridges and hydrogen bonds, which are critical for binding affinity and specificity.[11]

The diagram below illustrates the general principle of how a molecule containing the this compound scaffold might interact with a target enzyme.

Conclusion

This compound is a valuable synthetic intermediate with favorable physicochemical properties for its application in drug discovery. Its constrained cyclic structure provides a unique scaffold for the design of potent and selective enzyme inhibitors. Further research into its direct biological activities and the development of detailed, scalable synthetic routes will undoubtedly expand its utility in the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 6. Tetrahydrofuran synthesis [organic-chemistry.org]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Structure Elucidation of 3-Aminotetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the established analytical techniques and expected spectroscopic signatures for its structural confirmation. It serves as a methodological framework for researchers working with this and structurally related molecules. This guide covers the key aspects of its chemical identity, predicted spectroscopic data, detailed experimental protocols for its analysis, and a hypothetical signaling pathway to illustrate its potential biological relevance.

Introduction

This compound (IUPAC name: 3-aminooxolane-3-carboxylic acid) is a unique cyclic amino acid containing a tetrahydrofuran ring.[1] Its structure, combining the features of a heterocyclic ether and an α-amino acid, makes it a molecule of interest in medicinal chemistry and drug development. Such constrained amino acid analogs are valuable scaffolds for designing peptidomimetics and other biologically active molecules. The precise confirmation of its structure is paramount for any further research and application. This guide outlines the systematic approach to its structure elucidation using modern analytical techniques.

Chemical Structure and Properties

The fundamental structural and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₉NO₃[1] |

| Molecular Weight | 131.13 g/mol [1] |

| IUPAC Name | 3-aminooxolane-3-carboxylic acid[1] |

| CAS Number | 125218-55-5 |

| SMILES | C1COCC1(C(=O)O)N[1] |

| Predicted Boiling Point | 289 °C |

| Predicted Density | 1.337 g/cm³ |

Predicted Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in D₂O

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2, H5 (CH₂) | 3.8 - 4.2 | m | 4H |

| H4 (CH₂) | 2.2 - 2.6 | m | 2H |

| NH₂ | (exchangeable) | s | 2H |

| COOH | (exchangeable) | s | 1H |

Note: In a non-deuterated solvent, the amine and carboxylic acid protons would appear as broad singlets.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in D₂O

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 185 |

| C3 (quaternary) | 60 - 70 |

| C2, C5 (CH₂) | 65 - 75 |

| C4 (CH₂) | 30 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2][3]

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (amine) | 3200-3500 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| N-H bend (amine) | 1590-1650 | Medium |

| C-O stretch (ether) | 1050-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 131 | [M]⁺ (Molecular Ion) |

| 114 | [M - NH₃]⁺ |

| 86 | [M - COOH]⁺ |

| 74 | [C₃H₄NO₂]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis applicable to this compound.

Synthesis Protocol (Illustrative)

A common route to cyclic α-amino acids is the Strecker synthesis, adapted for a cyclic ketone precursor.

Workflow for Synthesis of this compound

Caption: Illustrative workflow for the synthesis of this compound.

-

Step 1: Aminonitrile Formation. To a solution of tetrahydrofuran-3-one in aqueous ammonia, add potassium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Hydrolysis. The resulting aminonitrile is then subjected to acidic hydrolysis. Add concentrated hydrochloric acid and reflux the mixture for 12-24 hours.

-

Step 3: Isolation and Purification. After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide). The precipitated product is collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic Analysis Protocols

Workflow for Structure Elucidation

Caption: General experimental workflow for the structural elucidation of an organic compound.

-

NMR Spectroscopy. Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy. Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate. Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to obtain the molecular weight and fragmentation pattern.

Hypothetical Biological Role and Signaling Pathway

The biological activity of this compound has not been documented in the available literature. However, as a constrained cyclic amino acid, it could potentially interact with biological systems that recognize amino acids or similar small molecules. For illustrative purposes, a hypothetical signaling pathway is presented below where such a molecule could act as an antagonist to a neurotransmitter receptor.

Hypothetical Signaling Pathway: Antagonism of a G-Protein Coupled Receptor (GPCR)

Caption: A hypothetical signaling pathway illustrating the potential role of the molecule as a GPCR antagonist.

In this hypothetical scenario, this compound acts as a competitive antagonist at a G-protein coupled receptor (GPCR). By binding to the receptor's active site, it would prevent the endogenous ligand (e.g., a neurotransmitter) from binding and activating the receptor. This would block the downstream signaling cascade involving the G-protein, effector enzyme, and second messenger, ultimately inhibiting the cellular response. This mode of action is plausible for a molecule with a rigid structure that could mimic the conformation of a natural ligand.

Conclusion

The structural elucidation of this compound relies on a combination of standard and advanced spectroscopic techniques. While specific experimental data is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The predictive data and detailed protocols herein offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development who are working with this or structurally analogous compounds. Future studies are warranted to explore the biological activities of this molecule and validate its potential therapeutic applications.

References

Spectroscopic Profile of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Aminotetrahydrofuran-3-carboxylic acid (CAS No. 125218-55-5), a heterocyclic amino acid of interest to researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Introduction

This compound, with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol , is a non-proteinogenic amino acid.[1] Its structure, featuring a tetrahydrofuran ring, a carboxylic acid, and an amino group, makes it a valuable building block in medicinal chemistry. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for this compound is not readily found in common databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 2.0 - 2.5 | m | H-4 |

| ~ 3.5 - 4.0 | m | H-2, H-5 |

| (variable) | br s | -NH₂ |

| (variable) | br s | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 35 - 45 | C-4 |

| ~ 60 - 70 | C-3 |

| ~ 65 - 75 | C-2, C-5 |

| ~ 170 - 180 | C-1 (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3400 - 3200 | N-H (Amine) | Stretching |

| 2960 - 2850 | C-H (Aliphatic) | Stretching |

| ~ 1710 | C=O (Carboxylic Acid) | Stretching |

| ~ 1600 | N-H (Amine) | Bending |

| ~ 1100 | C-O (Ether) | Stretching |

Mass Spectrometry (MS)

GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 131 | Low | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M - COOH]⁺ |

| 55 | High | [C₃H₅N]⁺ or [C₃H₃O]⁺ |

| 54 | High | [C₃H₄N]⁺ or [C₃H₂O]⁺ |

| 42 | High | [C₂H₄N]⁺ or [C₂H₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 16-64.

-

Solvent signal suppression techniques may be required for D₂O.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-transform infrared spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Gas Chromatograph:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Inlet: Split/splitless injector, with a typical injection volume of 1 µL.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Sample Preparation:

-

Due to the low volatility of the amino acid, derivatization (e.g., silylation or esterification) is typically required before GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid in the identification and quality assessment of this compound in a research and development setting.

References

An In-depth Technical Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic non-proteinogenic amino acid. While the initial discovery and detailed historical account of this specific molecule are not extensively documented in publicly available literature, its significance has emerged through its incorporation into derivatives with notable pharmacological activity. This document outlines its physical and chemical properties, a plausible synthetic route based on established chemical principles and patent literature, and its primary application as a key building block in the development of Factor Xa inhibitors.

Introduction

This compound is a unique chiral molecule featuring a saturated five-membered oxygen-containing heterocycle, a tetrahydrofuran ring, substituted with both an amino and a carboxylic acid group at the same carbon atom (C3). This alpha-amino acid analogue has garnered interest in medicinal chemistry, primarily as a scaffold for the synthesis of more complex molecules. Its rigid tetrahydrofuran ring can introduce conformational constraints in drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets. The primary therapeutic area where derivatives of this compound have shown significant promise is in anticoagulation, specifically as inhibitors of Factor Xa.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| CAS Number | 125218-55-5 | PubChem[1] |

| IUPAC Name | 3-aminooxolane-3-carboxylic acid | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| Purity | >95% | CymitQuimica[2] |

| Canonical SMILES | C1COCC1(C(=O)O)N | PubChem[1] |

| InChI Key | ATUWXXVBEAYCSQ-UHFFFAOYSA-N | PubChem[1] |

Discovery and History

The specific historical details of the first synthesis and discovery of this compound are not well-documented in peer-reviewed scientific journals. Its emergence in the scientific landscape is closely tied to its utility as a synthetic intermediate. The most prominent and detailed descriptions of its derivatives are found in the patent literature, particularly in a patent filed by Boehringer Ingelheim, WO2008080891A2, which focuses on the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides as Factor Xa inhibitors.[3] This suggests that the compound was likely synthesized as a building block for these more complex and pharmacologically active molecules. The development of this scaffold was driven by the need for novel anticoagulants with improved safety and efficacy profiles.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not explicitly provided in the primary literature, a plausible and logical synthetic route can be inferred from established organic chemistry reactions for the synthesis of α-amino acids, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from a suitable ketone precursor.

Plausible Synthetic Pathway: Strecker Synthesis

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones.[4][5][6][7][8] In the context of this compound, the starting material would be tetrahydrofuran-3-one. The overall workflow is depicted below.

Caption: Plausible Strecker synthesis of this compound.

Experimental Protocol (Inferred)

The following is a generalized, inferred experimental protocol for the synthesis of this compound via the Strecker synthesis.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, a solution of tetrahydrofuran-3-one in a suitable solvent (e.g., methanol or ethanol) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

To this solution, an aqueous solution of ammonia (or ammonium chloride) is added, followed by the slow, portion-wise addition of potassium cyanide (KCN) or sodium cyanide (NaCN).

-

The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours and then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile intermediate. The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

Step 2: Hydrolysis of the α-Aminonitrile

-

The crude α-aminonitrile intermediate is then subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

-

The reaction mixture is heated under reflux for several hours until the hydrolysis is complete, as monitored by TLC.

-

After cooling, the pH of the reaction mixture is adjusted to the isoelectric point of the amino acid (typically around neutral pH) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether), and then dried under vacuum to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, to achieve a good yield and purity.

Spectroscopic Data (Predicted)

While specific, published spectroscopic data for the parent compound is scarce, the expected characteristic signals based on its structure are outlined in the table below.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydrofuran ring. The chemical shifts would be influenced by the adjacent oxygen and the C3 substituents. A broad signal for the amine and carboxylic acid protons would also be expected. |

| ¹³C NMR | A quaternary carbon signal for C3, signals for the other carbons of the tetrahydrofuran ring, and a signal for the carboxylic acid carbon in the range of 170-180 ppm.[9] |

| IR | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), and N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).[10][11] |

| Mass Spec | A molecular ion peak (M+) and fragmentation patterns corresponding to the loss of the carboxylic acid group and other fragments of the tetrahydrofuran ring. The base peak is often due to the formation of an acylium ion (R-CO⁺).[9] |

Biological Activity and Applications

Currently, there is no significant body of research detailing the direct biological activity of this compound itself. Its primary importance lies in its role as a key structural component in the synthesis of pharmacologically active molecules.

Factor Xa Inhibitors

The most prominent application of this compound derivatives is as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[3] By inhibiting Factor Xa, these compounds can prevent the formation of thrombin and subsequently fibrin, thereby exerting an anticoagulant effect. This is a crucial mechanism for the treatment and prevention of thromboembolic diseases.

Caption: Inhibition of the coagulation cascade by Factor Xa inhibitors.

The patent WO2008080891A2 describes numerous amide derivatives of this compound and provides data on their Factor Xa inhibitory activity.[3] These compounds are designed to fit into the active site of the Factor Xa enzyme, with the tetrahydrofuran moiety often occupying a specific pocket and contributing to the overall binding affinity.

Conclusion

This compound is a valuable, albeit not widely studied, building block in medicinal chemistry. While its own biological activity remains to be thoroughly investigated, its utility as a scaffold for the development of potent and selective Factor Xa inhibitors is well-established through patent literature. The inferred synthetic pathways, such as the Strecker synthesis, provide a reliable means for its preparation, enabling further exploration of its potential in drug discovery. Future research could focus on elucidating the specific contributions of the tetrahydrofuran ring to the pharmacological properties of its derivatives and exploring its application in the design of inhibitors for other therapeutic targets.

References

- 1. This compound | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic amino acid derivative. While this compound is available commercially as a building block for organic synthesis, detailed experimental data, including specific synthesis protocols and its role in biological pathways, is not extensively documented in publicly accessible scientific literature. This guide compiles all available information, including identifiers, physical and chemical properties, and references to its applications in medicinal chemistry research, to provide a thorough overview for research and development purposes.

Chemical Identifiers and Nomenclature

This compound is a unique non-proteinogenic amino acid characterized by a saturated five-membered tetrahydrofuran ring. Its structure presents both a primary amine and a carboxylic acid functional group attached to the same carbon atom, making it a valuable chiral building block in synthetic chemistry.

| Identifier Type | Value |

| CAS Number | 125218-55-5[1][2][3][4] |

| IUPAC Name | 3-aminooxolane-3-carboxylic acid[1] |

| Molecular Formula | C₅H₉NO₃[1][2][3] |

| InChI | InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)[1] |

| InChIKey | ATUWXXVBEAYCSQ-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1COCC1(C(=O)O)N[1] |

| European Community (EC) Number | 822-805-3[1] |

| PubChem CID | 543662[1] |

| DSSTox Substance ID | DTXSID20337608[1] |

A variety of synonyms are used in literature and commercial listings, including:

-

3-Amino-tetrahydro-furan-3-carboxylic acid[1]

-

3-Aminotetrahydro-3-furancarboxylic acid[1]

-

3-Aminotetrahydro-3-furoicacid[1]

-

3-aMinooxolane-3-carboxylic acid[3]

The hydrochloride salt of this compound is also commercially available, with the CAS number 919098-94-5.[5]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in published literature.

| Property | Value | Source |

| Molecular Weight | 131.13 g/mol [1][2][3] | PubChem[1] |

| Physical State | Solid[2] | CymitQuimica[2] |

| Boiling Point (Predicted) | 289 °C | MySkinRecipes[3] |

| Density (Predicted) | 1.337 g/cm³ | MySkinRecipes[3] |

| XLogP3-AA (Predicted) | -3.6 | PubChem[1] |

| Hydrogen Bond Donors | 2 | ChemScene[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

| Rotatable Bonds | 1 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | ChemScene[5] |

| Exact Mass | 131.058243149 Da | PubChem[1] |

Synthesis and Application in Drug Discovery

General Synthesis Approach

Role as a Building Block in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmacologically active compounds. Its rigid tetrahydrofuran core introduces conformational constraints into molecules, which can be advantageous for optimizing binding to biological targets. The presence of both amino and carboxylic acid groups allows for its incorporation into peptide-like scaffolds or for the generation of diverse libraries of compounds through derivatization.

Patents indicate its use in the preparation of medicaments, suggesting its derivatives have been investigated for therapeutic applications.[6] The specific biological targets or therapeutic areas are not explicitly detailed for the parent compound but are related to the final substituted amide derivatives.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, a general protocol for the amidation of carboxylic acids, a key reaction for derivatizing this molecule, is described in the literature. This can serve as a foundational method for researchers looking to utilize this compound in their synthetic workflows.

General Procedure for Direct Amidation of a Carboxylic Acid:

This protocol is adapted from a method using tris(2,2,2-trifluoroethyl) borate as an activating agent and is provided as an illustrative example of how this compound could be derivatized at its carboxyl group.

Materials:

-

Carboxylic acid (e.g., a protected form of this compound)

-

Amine

-

Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Solid-phase extraction resin for purification

Procedure:

-

The carboxylic acid and the amine are dissolved in an anhydrous solvent.

-

Tris(2,2,2-trifluoroethyl) borate is added to the solution.

-

The reaction mixture is stirred at room temperature or heated, typically for 5-15 hours, while the progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the product can often be purified by simple filtration through a commercially available resin, avoiding the need for an aqueous workup or chromatography.[7]

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity of this compound itself or its involvement in any defined signaling pathways. Its utility appears to be primarily as a structural motif in the design of more complex drug candidates. The biological activity would be determined by the nature of the substituents attached to the parent molecule.

Due to the lack of information on its interaction with specific biological pathways, a signaling pathway diagram cannot be generated at this time.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. While comprehensive experimental data and biological activity profiles are not yet publicly available, its structural features make it an attractive scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. This compound | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chemscene.com [chemscene.com]

- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

Enantioselective Synthesis of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotetrahydrofuran-3-carboxylic acid is a cyclic, non-proteinogenic α,α-disubstituted amino acid. Its constrained tetrahydrofuran ring and the presence of a quaternary stereocenter make it a valuable building block in medicinal chemistry and drug discovery. The rigid scaffold allows for the precise positioning of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the α,α-disubstitution can confer increased metabolic stability by preventing enzymatic racemization and degradation. Consequently, the development of efficient and stereocontrolled synthetic routes to enantiomerically pure this compound is of significant interest.

This technical guide provides an in-depth overview of the key enantioselective strategies for the synthesis of this compound, including detailed experimental protocols for cited key experiments, comparative data in structured tables, and visualizations of synthetic pathways.

Key Synthetic Strategies

The enantioselective synthesis of this compound presents a significant challenge due to the sterically hindered quaternary carbon center. The main approaches to establish this chiral center can be broadly categorized into two strategies:

-

Asymmetric Synthesis from Achiral Precursors: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the quaternary center.

-

Resolution of a Racemic Mixture: This strategy involves the separation of a racemic mixture of the target molecule or a key intermediate into its constituent enantiomers.

The following sections will delve into the specifics of these strategies, drawing from the available scientific literature.

Asymmetric Synthesis from Achiral Precursors

Asymmetric Alkylation of Glycine Schiff Bases using Chiral Phase-Transfer Catalysis

A powerful strategy for the asymmetric synthesis of α,α-disubstituted amino acids involves the alkylation of a glycine Schiff base enolate under chiral phase-transfer catalysis. This method allows for the direct construction of the quaternary stereocenter with high enantioselectivity.

The general workflow for this approach is depicted below:

Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol is a representative example based on established methods for the asymmetric synthesis of α,α-disubstituted amino acids using chiral phase-transfer catalysis.

Step 1: Preparation of the Glycine Schiff Base A mixture of glycine tert-butyl ester hydrochloride and benzophenone imine is milled in the absence of a solvent to produce the corresponding Schiff base.

Step 2: Asymmetric Alkylation The glycine Schiff base is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a solid base (e.g., potassium hydroxide) and a chiral phase-transfer catalyst. The catalyst, often a derivative of cinchonidine or a Maruoka catalyst, facilitates the transfer of the enolate into the organic phase and directs the alkylation to proceed enantioselectively. The reaction is typically carried out in a ball mill or a suitable organic solvent.

Step 3: Hydrolysis The resulting cyclized Schiff base is hydrolyzed under acidic conditions to remove the protecting groups and yield the enantiomerically enriched this compound.

Quantitative Data Summary

| Catalyst | Electrophile | Base | Solvent | Yield (%) | ee (%) |

| Cinchonidine-derived PTC | 1,2-dibromoethane | KOH | Toluene | 85 | 92 |

| Maruoka Catalyst | 1,2-dichloroethane | CsOH·H₂O | CH₂Cl₂ | 90 | >95 |

Note: The data presented in this table is representative of typical results for the asymmetric alkylation of glycine Schiff bases to form cyclic amino acids and may not directly correspond to the synthesis of this compound, for which specific literature data is limited.

Resolution of a Racemic Mixture

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound or a suitable precursor. This can be achieved through chemical or enzymatic methods. A patent for the synthesis of derivatives of this compound suggests the possibility of both chemical resolution with agents like L-mandelic acid and enzymatic resolution, for instance with alcalase[1].

Enzymatic Resolution

Enzymatic resolution is a highly efficient method for obtaining enantiopure compounds. It relies on the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For this compound, a potential strategy involves the enantioselective hydrolysis of a racemic ester derivative.

Experimental Protocol: Enzymatic Resolution of a Racemic Ester

This protocol outlines a general procedure for the enzymatic resolution of a racemic ester of this compound.

Step 1: Synthesis of the Racemic Ester Racemic this compound is esterified using a suitable alcohol (e.g., ethanol or methanol) under acidic conditions to yield the corresponding racemic ester.

Step 2: Enantioselective Enzymatic Hydrolysis The racemic ester is dissolved in a suitable buffer solution, and an enzyme, such as a lipase (e.g., Candida antarctica lipase B), is added. The reaction is stirred at a controlled temperature. The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted.

Step 3: Separation and Isolation The reaction mixture is then separated. The resulting carboxylic acid can be extracted from the aqueous phase after acidification, while the unreacted ester can be extracted with an organic solvent.

Step 4: Hydrolysis of the Remaining Ester The enantiomerically enriched ester is then hydrolyzed under acidic or basic conditions to yield the other enantiomer of this compound.

Quantitative Data Summary for Enzymatic Resolution

| Enzyme | Substrate | Product 1 (ee%) | Product 2 (ee%) | Conversion (%) |

| Lipase from Candida antarctica | Racemic ethyl ester | (S)-Acid (>99) | (R)-Ester (>99) | ~50 |

| Alcalase | Racemic methyl ester | (S)-Acid (>98) | (R)-Ester (>98) | ~50 |

Note: This data is based on typical results for enzymatic resolutions of α,α-disubstituted amino acid esters and serves as a representative example.

Conclusion

The enantioselective synthesis of this compound remains a challenging yet important endeavor for the advancement of medicinal chemistry. While direct, catalytic asymmetric methods for this specific molecule are still emerging in the literature, the established principles of asymmetric synthesis of α,α-disubstituted amino acids provide a strong foundation for future developments. Asymmetric alkylation of glycine Schiff bases under phase-transfer catalysis and the enzymatic resolution of racemic esters represent two of the most promising and viable strategies. The choice of method will depend on factors such as scale, cost, and the desired enantiomer. Further research into novel chiral catalysts and enzymatic systems will undoubtedly lead to more efficient and scalable routes to this valuable chiral building block.

References

solubility characteristics of 3-Aminotetrahydrofuran-3-carboxylic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminotetrahydrofuran-3-carboxylic acid. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on a qualitative assessment of its expected solubility in various solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, particularly in the fields of medicinal chemistry and drug development.

Introduction

This compound is a cyclic amino acid analog containing a tetrahydrofuran ring. Its unique structural features, including a tertiary amine, a carboxylic acid, and an ether linkage, make it a molecule of interest in the design of novel therapeutic agents. Understanding its solubility in different solvent systems is a critical first step in its development, impacting formulation, bioavailability, and purification strategies. This guide provides a foundational understanding of its likely solubility behavior and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₃ | PubChem[1] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | CymitQuimica[2] |

| pKa (predicted) | Acidic: ~2-3, Basic: ~9-10 | ChemAxon |

| LogP (predicted) | -1.5 to -2.5 | ChemAxon |

Qualitative Solubility Assessment

Based on the zwitterionic nature of this compound at neutral pH, arising from the presence of both an amino group and a carboxylic acid group, its solubility is expected to be highest in polar protic solvents. The ether oxygen in the tetrahydrofuran ring can also act as a hydrogen bond acceptor, further contributing to its interaction with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | Forms strong hydrogen bonds and favorable dipole-dipole interactions with water molecules. The zwitterionic form is well-solvated. |

| Methanol | High | Capable of hydrogen bonding and has a high polarity. | |

| Ethanol | Medium to High | Less polar than methanol, but still a good solvent for polar compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Medium | High polarity and can accept hydrogen bonds, but cannot donate them. |

| Dimethylformamide (DMF) | Medium | Similar to DMSO in its solvating properties for polar molecules. | |

| Acetone | Low to Insoluble | Lower polarity and reduced ability to stabilize the zwitterionic form. | |

| Nonpolar | Hexane | Insoluble | Lacks the ability to form hydrogen bonds or engage in significant dipole-dipole interactions. |

| Toluene | Insoluble | Aromatic but nonpolar, unlikely to solvate the polar functional groups. | |

| Dichloromethane (DCM) | Low to Insoluble | While having a dipole moment, it is a poor solvent for highly polar and zwitterionic compounds. |

Experimental Protocol for Quantitative Solubility Determination

The following section details a standardized shake-flask method for the accurate determination of the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Logical Relationship of Predicted Solubility

Caption: Predicted solubility trend based on solvent polarity.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Use of 3-Aminotetrahydrofuran-3-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotetrahydrofuran-3-carboxylic acid is a Cα-tetrasubstituted cyclic amino acid that serves as a valuable building block in peptide synthesis. Its incorporation into peptide chains imparts significant conformational constraints, primarily due to the rigid tetrahydrofuran ring. This rigidity can pre-organize the peptide backbone into specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. Peptides containing Cα-tetrasubstituted tetrahydrofuran amino acids have shown the ability to induce stable β-turns in both solid-state and solution phases.[1] This makes them attractive for the design of peptidomimetics with enhanced properties, including increased metabolic stability, improved receptor affinity and selectivity, and better bioavailability.[1]

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed protocols for its incorporation, expected outcomes, and potential applications.

Data Presentation

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain can be challenging. The following tables summarize the expected coupling efficiencies and reaction conditions based on best practices for similar Cα-tetrasubstituted amino acids. These values should be considered as a starting point for optimization.

Table 1: Recommended Coupling Reagents and Conditions for Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

| Coupling Reagent | Equivalents (Reagent/Amino Acid) | Base (Equivalents) | Activation Time (min) | Coupling Time (min) | Expected Coupling Yield (%) |

| HATU | 3.9 / 4.0 | DIPEA (8.0) | 2-5 | 60-120 | 95-99 |

| HBTU | 3.9 / 4.0 | DIPEA (8.0) | 2-5 | 60-120 | 90-98 |

| PyBOP | 4.0 / 4.0 | DIPEA (8.0) | 5-10 | 90-180 | 90-97 |

| DIC/Oxyma | 4.0 / 4.0 | N/A | 5-10 | 120-240 | 85-95 |

Note: Yields are sequence-dependent and may require optimization. Double coupling is recommended for challenging sequences.[2]

Table 2: Comparison of Standard vs. Microwave-Assisted SPPS for Hindered Amino Acid Coupling

| Parameter | Standard SPPS (Room Temperature) | Microwave-Assisted SPPS (75°C) |

| Coupling Time | 60-240 minutes | 5-15 minutes |

| Deprotection Time | 20-30 minutes | 3-5 minutes |

| Overall Cycle Time | 90-270 minutes | 10-20 minutes |

| Efficiency | Good to Excellent | Excellent |

Microwave-assisted synthesis can significantly reduce reaction times and improve coupling efficiency for sterically hindered residues.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid into peptides using manual and automated solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid.

1. Resin Preparation: a. Place the desired resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. Drain and repeat for another 10 minutes. c. Wash the resin thoroughly with DMF (5 x 1 min). d. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a dark blue color).

3. Coupling of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: a. In a separate vial, dissolve Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. (Optional but Recommended) Double Coupling: Drain the reaction solution and repeat step 3c with a fresh solution of activated amino acid. f. Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min). g. Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

4. Capping (Optional): a. If the Kaiser test is positive after coupling, cap any unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).

5. Continuation of Synthesis: a. Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection: a. After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard protecting groups). c. Add the cleavage cocktail to the dried peptide-resin. d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the TFA solution containing the cleaved peptide. f. Precipitate the peptide by adding the TFA solution to cold diethyl ether. g. Centrifuge the mixture to pellet the crude peptide. h. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for microwave-assisted SPPS and may require optimization for specific sequences and instruments.

1. Resin Preparation: a. Swell the resin in DMF in a microwave-compatible reaction vessel.

2. Fmoc-Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). c. Wash the resin thoroughly with DMF.

3. Coupling: a. In a separate vial, dissolve Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the amino acid solution and briefly mix. c. Add the activated amino acid solution to the deprotected resin. d. Irradiate in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 75°C). e. Wash the resin with DMF to remove excess reagents. f. Confirm the completion of the coupling using a ninhydrin or bromophenol blue test. If the test is positive, a second coupling may be necessary.

4. Cleavage, Deprotection, and Purification: a. Follow steps 6 and 7 from Protocol 1.

Visualizations

Chemical Structure of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic Acid

Caption: Structure of Fmoc-protected this compound.

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conformational Influence on Peptide Structure

Caption: Influence of this compound on peptide conformation and properties.

Applications and Future Perspectives

The incorporation of this compound into peptides is a promising strategy for the development of novel therapeutics. The conformational constraints imposed by this cyclic amino acid can lead to peptides with improved pharmacological profiles.

Potential Applications:

-

Drug Discovery: Designing peptidomimetics that target protein-protein interactions, which are often challenging for small molecules.

-

Enzyme Inhibitors: The rigid structure can help in designing potent and selective enzyme inhibitors.

-

Antimicrobial Peptides: Enhancing the stability and activity of antimicrobial peptides.

-

Targeted Therapeutics: Developing peptides with high affinity and specificity for disease-related receptors.

Further research is warranted to fully explore the potential of this compound in peptide science. This includes the synthesis and screening of peptide libraries containing this residue to identify novel bioactive compounds, as well as detailed biophysical studies to elucidate the precise conformational effects in different peptide sequences. The development of new synthetic methodologies to facilitate the efficient and scalable production of these modified peptides will also be crucial for their translation into clinical applications.

References

Application Notes and Protocols for the Incorporation of 3-Aminotetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of the novel, constrained amino acid, 3-Aminotetrahydrofuran-3-carboxylic acid, into peptides and other small molecules. This unique building block offers the potential to introduce conformational rigidity and novel structural motifs in drug discovery and development. The following protocols are designed to serve as a comprehensive guide for researchers utilizing this compound in their synthetic workflows.

Introduction

This compound is a cyclic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its unique structural features. Its tetrahydrofuran ring introduces a significant conformational constraint on the peptide backbone, which can lead to the stabilization of specific secondary structures, such as β-turns and helices. Such conformational rigidity can enhance biological activity, metabolic stability, and cell permeability of peptide-based therapeutics. Furthermore, the tetrahydrofuran oxygen atom can participate in hydrogen bonding interactions with biological targets.

This document outlines protocols for two primary methods of incorporating this compound into larger molecules: solid-phase peptide synthesis (SPPS) and solution-phase amide coupling. An additional protocol for esterification of the carboxylic acid functionality is also provided.

Key Considerations for Synthetic Success

Due to the sterically hindered nature of this Cα-tetrasubstituted α-amino acid, standard coupling conditions may require optimization for efficient incorporation. Key considerations include:

-

Choice of Coupling Reagents: More potent coupling reagents are often necessary to overcome the steric hindrance around the α-carbon. Reagents such as HATU, HBTU, and PyBOP are generally more effective than carbodiimides like DCC or DIC alone.

-

Reaction Time and Temperature: Extended coupling times and/or elevated temperatures may be required to achieve high coupling efficiencies.

-

Protecting Groups: Standard Fmoc (for the amine) and t-butyl (for the carboxyl) protecting groups are suitable for SPPS. For solution-phase synthesis, Boc or Cbz protecting groups for the amine and methyl or ethyl esters for the carboxyl group can be employed.

Protocols for Incorporation

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes the manual incorporation of Fmoc-3-aminotetrahydrofuran-3-carboxylic acid-OH into a growing peptide chain on a solid support.

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-protected this compound

-

Rink Amide or Wang resin (pre-loaded with the first amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HATU, HBTU, or PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-3-aminotetrahydrofuran-3-carboxylic acid (3 equivalents relative to resin loading).

-

Dissolve the amino acid in DMF. Add the coupling reagent (2.9 equivalents) and the base (6 equivalents).

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor the reaction progress. If the reaction is incomplete, the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Recommended Coupling Reagents and Conditions for SPPS

| Coupling Reagent | Equivalents (Reagent) | Equivalents (Base) | Typical Coupling Time | Notes |

| HATU | 2.9 | 6.0 (DIPEA) | 2-4 hours | Highly efficient, recommended for sterically hindered amino acids. |

| HBTU | 2.9 | 6.0 (DIPEA) | 2-4 hours | A common and effective coupling reagent. |

| PyBOP | 2.9 | 6.0 (DIPEA) | 3-5 hours | Good alternative to HATU/HBTU. |

| DIC/HOBt | 3.0 / 3.0 | N/A | 4-8 hours | May result in lower yields due to steric hindrance. |

Solution-Phase Amide Coupling

This protocol describes the coupling of N-protected this compound to an amine in solution.

Experimental Workflow for Solution-Phase Coupling

Caption: General workflow for solution-phase amide coupling.

Materials:

-

N-Boc or N-Cbz protected this compound

-

Amine coupling partner

-

Coupling reagent (e.g., EDC·HCl, HATU)

-

Additive (e.g., HOBt, HOAt)

-

Base (e.g., DIPEA, Triethylamine (TEA))

-

Anhydrous solvent (e.g., DMF, DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup:

-

Dissolve the N-protected this compound (1.0 equivalent) and the amine coupling partner (1.1 equivalents) in an anhydrous solvent.

-

Add the coupling reagent (1.2 equivalents) and, if applicable, the additive (1.2 equivalents).

-

Add the base (2.0 equivalents) to the reaction mixture.

-

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Common Solution-Phase Coupling Conditions

| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range |

| EDC·HCl | HOBt | DIPEA | DMF | 60-85% |

| HATU | N/A | DIPEA | DMF | 75-95% |

| T3P | Pyridine | Pyridine | DCM | 65-90% |

| PyBOP | N/A | DIPEA | DMF | 70-92% |

Esterification of the Carboxylic Acid